m-PEG8-(CH2)12-ホスホン酸

概要

説明

m-PEG8-(CH2)12-phosphonic acid: is a compound that consists of a methoxy polyethylene glycol (mPEG) spacer and a phosphonic acid group. This compound is widely used in the pharmaceutical and biotechnology industries for the modification of proteins, peptides, and other biomolecules. The methoxy polyethylene glycol linker provides stability and solubility to the modified molecules, while the phosphonic acid group allows for efficient conjugation to various surfaces or biomolecules .

科学的研究の応用

m-PEG8-(CH2)12-phosphonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a PEGylation reagent for the modification of small molecules and polymers.

Biology: Employed in the conjugation of proteins, peptides, and other biomolecules to enhance their stability and solubility.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in surface modification processes to enhance the hydrophilicity and biocompatibility of materials

作用機序

Target of Action

The primary target of m-PEG8-(CH2)12-phosphonic acid is the Proteolysis Targeting Chimera (PROTAC) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

m-PEG8-(CH2)12-phosphonic acid acts as a linker in the synthesis of PROTAC molecules . It connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This allows the PROTAC molecule to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein .

Biochemical Pathways

The ubiquitin-proteasome system is the primary pathway affected by m-PEG8-(CH2)12-phosphonic acid . This system is responsible for the degradation of proteins within the cell . By tagging specific proteins for degradation, PROTACs can modulate the levels of these proteins and their associated biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of m-PEG8-(CH2)12-phosphonic acid are largely determined by its role as a linker in PROTAC molecules . The hydrophilic polyethylene glycol (PEG) part of the molecule can increase the solubility of the PROTAC in aqueous media, potentially improving its bioavailability .

Result of Action

The result of m-PEG8-(CH2)12-phosphonic acid’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways associated with these proteins .

Action Environment

The action of m-PEG8-(CH2)12-phosphonic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the PROTAC . Additionally, the presence of other molecules or proteins can also influence the interaction between the PROTAC and its targets .

生化学分析

Biochemical Properties

The biochemical properties of m-PEG8-(CH2)12-phosphonic acid are largely attributed to its phosphonic acid group and hydrophilic PEG linker

Cellular Effects

It has been used in environmental research for pollution management, particularly in the treatment of metal-contaminated wastewater. Its ability to bind to metal surfaces makes it useful in removing heavy metals from water sources.

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Transport and Distribution

Its hydrophilic nature suggests that it may be readily transported in aqueous environments .

Subcellular Localization

Given its hydrophilic nature and phosphonic acid group, it may localize to areas of the cell where these properties are advantageous .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-(CH2)12-phosphonic acid typically involves the reaction of methoxy polyethylene glycol with a phosphonic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of m-PEG8-(CH2)12-phosphonic acid involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the synthesis and ensure the consistency of the product .

化学反応の分析

Types of Reactions: m-PEG8-(CH2)12-phosphonic acid undergoes various chemical reactions, including:

Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

Reduction: The compound can undergo reduction reactions to form reduced phosphonic acid derivatives.

Substitution: The methoxy polyethylene glycol linker can participate in substitution reactions with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Reduced phosphonic acid derivatives.

Substitution: Substituted methoxy polyethylene glycol derivatives.

類似化合物との比較

m-PEG8-(CH2)12-carboxylic acid: Contains a carboxylic acid group instead of a phosphonic acid group.

m-PEG8-(CH2)12-sulfonic acid: Contains a sulfonic acid group instead of a phosphonic acid group.

m-PEG8-(CH2)12-amine: Contains an amine group instead of a phosphonic acid group

Uniqueness: m-PEG8-(CH2)12-phosphonic acid is unique due to its phosphonic acid group, which provides strong binding affinity to metal surfaces and biomolecules. This property makes it particularly useful in applications requiring robust surface modification and conjugation .

生物活性

m-PEG8-(CH2)12-phosphonic acid is a specialized compound recognized for its significant biological activity, particularly in drug delivery and bioconjugation applications. This compound features a polyethylene glycol (PEG) chain with eight repeating units, a hydrophobic hydrocarbon spacer consisting of twelve methylene groups, and a terminal phosphonic acid group. The unique structure of m-PEG8-(CH2)12-phosphonic acid imparts properties that enhance its solubility, stability, and interaction with biomolecules.

Structure and Properties

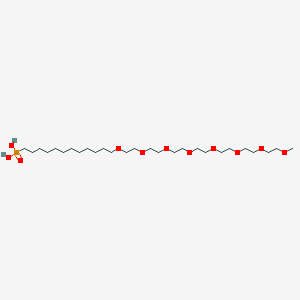

The molecular structure of m-PEG8-(CH2)12-phosphonic acid can be described as follows:

- Molecular Formula : C27H57O11P

- Molecular Weight : 588.7 g/mol

- Functional Groups :

- Phosphonic acid group (PO3H2)

- Hydrophobic hydrocarbon chain (–(CH2)12–)

- Hydrophilic PEG chain (–(OCH2CH2)n–)

This combination allows for enhanced water solubility and biocompatibility, making it suitable for various biological applications.

m-PEG8-(CH2)12-phosphonic acid exhibits its biological activity primarily through the following mechanisms:

- Biocompatibility : The PEG component improves the biocompatibility of conjugated drugs, reducing immunogenic responses.

- Enhanced Solubility : The hydrophilic nature of PEG increases the solubility of hydrophobic drugs, facilitating their use in aqueous environments.

- Stable Linkages : The phosphonic acid moiety forms strong interactions with biological surfaces, ensuring stable attachment to biomolecules.

Applications

The applications of m-PEG8-(CH2)12-phosphonic acid span across various fields:

- Drug Delivery Systems : Enhances the pharmacokinetics of therapeutic agents by increasing circulation time and reducing clearance rates.

- Protein Modification : Used in bioconjugation to improve the stability and functionality of proteins.

- Biosensors : Facilitates effective immobilization of biomolecules, enhancing sensitivity and specificity in detection assays.

Case Studies

-

Drug Delivery Enhancement :

A study demonstrated that m-PEG8-(CH2)12-phosphonic acid significantly improved the delivery efficiency of anticancer drugs when conjugated to them. The modified drugs showed increased cellular uptake and prolonged circulation time in vivo, leading to enhanced therapeutic efficacy compared to non-modified counterparts. -

Biosensor Development :

Research indicated that biosensors utilizing m-PEG8-(CH2)12-phosphonic acid exhibited improved sensitivity due to the effective immobilization of antibodies on sensor surfaces. This resulted in lower detection limits for target analytes. -

Enzyme Modulation :

Interaction studies revealed that m-PEG8-(CH2)12-phosphonic acid could modulate enzyme activities when used as a linker or spacer. This property is particularly valuable in designing enzyme inhibitors or activators for therapeutic applications.

Comparative Analysis

The following table summarizes key characteristics and findings related to m-PEG8-(CH2)12-phosphonic acid compared to similar compounds:

| Compound | Molecular Weight | Solubility | Biocompatibility | Applications |

|---|---|---|---|---|

| m-PEG8-(CH2)12-phosphonic acid | 588.7 g/mol | High | Excellent | Drug delivery, biosensors |

| m-PEG6-(CH2)6-phosphonic acid | 532.61 g/mol | Moderate | Good | Drug delivery |

| m-PEG4-(CH2)4-phosphonic acid | 476.5 g/mol | Low | Fair | Limited applications |

特性

IUPAC Name |

12-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57O11P/c1-31-13-14-33-17-18-35-21-22-37-25-26-38-24-23-36-20-19-34-16-15-32-12-10-8-6-4-2-3-5-7-9-11-27-39(28,29)30/h2-27H2,1H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBISXIRWIJPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。